molecular formula C18H22ClN3 B12629226 6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine CAS No. 917895-70-6

6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine

Katalognummer: B12629226
CAS-Nummer: 917895-70-6
Molekulargewicht: 315.8 g/mol
InChI-Schlüssel: VPZDJORZWYFBSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C₁₈H₂₂ClN₃. It is known for its complex structure, which includes a pyrimidine ring substituted with various functional groups.

Vorbereitungsmethoden

The synthesis of 6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route may include the following steps:

    Formation of the Pyrimidine Core: This step involves the condensation of appropriate precursors to form the pyrimidine ring.

    Substitution Reactions: Introduction of the chloro, cyclopentyl, ethylphenyl, and methyl groups through various substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial production methods may involve optimizing these steps to achieve higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different analogs.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine can be compared with other similar compounds, such as:

    6-chloro-N-cyclopentyl-5-(4-methylphenyl)-2-methylpyrimidin-4-amine: Differing by the substitution on the phenyl ring.

    6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-ethylpyrimidin-4-amine: Differing by the substitution on the pyrimidine ring.

Eigenschaften

CAS-Nummer

917895-70-6

Molekularformel

C18H22ClN3

Molekulargewicht

315.8 g/mol

IUPAC-Name

6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C18H22ClN3/c1-3-13-8-10-14(11-9-13)16-17(19)20-12(2)21-18(16)22-15-6-4-5-7-15/h8-11,15H,3-7H2,1-2H3,(H,20,21,22)

InChI-Schlüssel

VPZDJORZWYFBSB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.